molecular formula C16H22O2 B12693792 1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one CAS No. 93777-73-2

1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one

Katalognummer: B12693792
CAS-Nummer: 93777-73-2
Molekulargewicht: 246.34 g/mol
InChI-Schlüssel: OLJJZAHQTNUMHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one is a synthetic organic compound with a complex structure It belongs to the class of indenone derivatives and is characterized by the presence of a methoxy group and multiple methyl groups attached to the indenone core

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-6-methoxy-1H-inden-5-yl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The methoxy group and methyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

    Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: It may modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, resulting in its observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dihydro-6-methoxy-1,1,3,3-tetramethyl-1H-inden-5-yl)ethan-1-one can be compared with other similar compounds:

Eigenschaften

CAS-Nummer

93777-73-2

Molekularformel

C16H22O2

Molekulargewicht

246.34 g/mol

IUPAC-Name

1-(6-methoxy-1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone

InChI

InChI=1S/C16H22O2/c1-10(17)11-7-12-13(8-14(11)18-6)16(4,5)9-15(12,2)3/h7-8H,9H2,1-6H3

InChI-Schlüssel

OLJJZAHQTNUMHU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1OC)C(CC2(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.